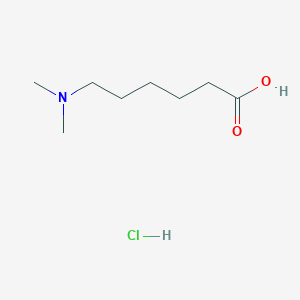

6-(Dimethylamino)hexanoic acid hydrochloride

Description

Properties

IUPAC Name |

6-(dimethylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-9(2)7-5-3-4-6-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGSZJSXPSBSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-27-1 | |

| Record name | Hexanoic acid, 6-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

6-(Dimethylamino)hexanoic acid hydrochloride CAS 1072-09-9 properties

An In-depth Technical Guide to 6-(Dimethylamino)hexanoic Acid Hydrochloride (CAS 1072-09-9)

Authored by: A Senior Application Scientist

Foreword: Understanding the Utility of a Niche Molecule

In the vast landscape of chemical reagents used in pharmaceutical research and development, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, serve as critical building blocks, linkers, or formulation excipients. 6-(Dimethylamino)hexanoic acid and its hydrochloride salt fall into this essential category. This guide provides a comprehensive technical overview of 6-(Dimethylamino)hexanoic acid hydrochloride, focusing on its properties, synthesis, applications, and handling. The information is curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound. It is important to note that the CAS number 1072-09-9 refers to the free base, 6-(Dimethylamino)hexanoic acid. The hydrochloride salt, the subject of this guide, is the acid-addition salt formed by reacting the tertiary amine with hydrochloric acid, a common practice to improve the stability and aqueous solubility of amine-containing compounds.[1]

Physicochemical and Structural Characteristics

6-(Dimethylamino)hexanoic acid hydrochloride is a derivative of caproic acid (hexanoic acid) featuring a dimethylamino group at the 6-position. The presence of both a carboxylic acid and a tertiary amine (protonated in the hydrochloride form) makes it an amino acid derivative with interesting surfactant-like properties.

Core Chemical Properties

A summary of the key computed and known properties is presented below. The data for the free base (CAS 1072-09-9) is included for reference.

| Property | Value | Source |

| IUPAC Name | 6-(dimethylamino)hexanoic acid hydrochloride | - |

| CAS Number | 1072-09-9 (for free base) | PubChem[2] |

| Molecular Formula | C₈H₁₈ClNO₂ | Calculated |

| Molecular Weight | 195.69 g/mol | Calculated |

| Appearance | White to off-white powder or crystals | Generic Supplier Data[3] |

| Molecular Formula (Free Base) | C₈H₁₇NO₂ | PubChem[2] |

| Molecular Weight (Free Base) | 159.23 g/mol | PubChem[2] |

| XLogP3 (Free Base) | -2.0 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 6 | PubChem[4] |

Note: Experimental data such as melting point and specific solubility values for the hydrochloride salt are not consistently reported across public databases and may vary based on purity and crystalline form. Researchers should refer to the certificate of analysis for specific batches.

Structural Representation

Caption: Structure of 6-(Dimethylamino)hexanoic acid hydrochloride.

Synthesis and Purification Workflow

The synthesis of 6-(Dimethylamino)hexanoic acid hydrochloride is typically achieved through standard organic chemistry transformations. A common and reliable method involves the nucleophilic substitution of a 6-halo-hexanoic acid with dimethylamine, followed by salt formation.

Causality in Synthesis: Method Selection

The chosen synthetic route is predicated on efficiency and atom economy. Starting with 6-bromohexanoic acid provides a reactive electrophile at the 6-position. Dimethylamine serves as a potent and readily available nucleophile. The subsequent conversion to the hydrochloride salt is crucial for practical application; it transforms the often-oily or low-melting free base into a stable, crystalline solid that is easier to handle, weigh, and dissolve in aqueous media for formulation studies.[1]

Step-by-Step Synthesis Protocol

Reaction: 6-Bromohexanoic acid + Dimethylamine → 6-(Dimethylamino)hexanoic acid → 6-(Dimethylamino)hexanoic acid hydrochloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 6-bromohexanoic acid in a suitable solvent like acetonitrile or DMF.[5]

-

Nucleophilic Substitution: Add an excess (typically 2.2 to 3.0 equivalents) of dimethylamine (often as a solution in THF or ethanol) dropwise to the flask at room temperature. The excess amine serves both as the nucleophile and as a base to neutralize the HBr byproduct.

-

Reaction and Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours (typically 12-24 hours).[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up and Isolation of Free Base: After cooling, the solvent is removed under reduced pressure. The residue is taken up in water, and the pH is adjusted to be slightly basic (pH 8-9) to ensure the carboxylic acid is deprotonated and the amine is in its free base form. The product can then be extracted with an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude free base.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, though for many applications, the crude material is carried directly to the salt formation step.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

Crystallization and Collection: The hydrochloride salt will typically precipitate as a white solid. The mixture is stirred in an ice bath to maximize precipitation. The solid is then collected by vacuum filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Key stages in the synthesis of the target compound.

Applications in Research and Drug Development

The primary documented application of derivatives of 6-(dimethylamino)hexanoic acid is in the field of drug delivery, specifically as transdermal penetration enhancers.[6]

Transdermal Penetration Enhancement

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of most therapeutic agents. Chemical penetration enhancers are compounds that reversibly disrupt this barrier, allowing for increased flux of a drug through the skin.

A study by Hrabálek et al. synthesized a series of alkyl esters of 6-(dimethylamino)hexanoic acid and evaluated their efficacy as penetration enhancers for the model drug theophylline using excised human skin.[6]

Key Findings:

-

All tested esters of 6-(dimethylamino)hexanoic acid significantly increased the penetration of theophylline through the skin.

-

A clear structure-activity relationship was observed: the penetration-enhancing effect was dependent on the length of the alkyl ester chain.

-

The most potent compound identified was undecyl 6-dimethylaminohexanoate, which produced an enhancement factor of 118.5 from a propylene glycol donor medium.[6]

Mechanism of Action (Hypothesized): The exact mechanism is not fully elucidated, but it is believed to involve the disruption of the highly ordered lipid lamellae within the stratum corneum. The amphiphilic nature of these molecules—with a polar head (the dimethylamino group) and a lipophilic tail (the hexanoate ester chain)—allows them to insert into the lipid bilayers, increasing their fluidity and creating pathways for the co-administered drug to permeate.

Conceptual Diagram of Penetration Enhancement

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-(Dimethylamino)hexanoic acid | C8H17NO2 | CID 14052847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-(Methylamino)hexanoic acid hydrochloride | 121912-30-9 [sigmaaldrich.com]

- 4. Methyl 6-aminohexanoate hydrochloride | C7H16ClNO2 | CID 11499324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of compound 9a reagents and conditions: (a) 6-bromohexanoic acid or 9-bromononanoic acid, DMAP, EDCI, DCM overnight; (b) uracil or piperazine, K2CO3, DMF, 60 °C or 50 °C, 12 h; (c) acetic anhydride, Et3N, DCM, overnight; (d) 3% HClO4/MeOH, 60 min; (e) 1,4-dibromobutane, K2CO3, DMF, 12 h. [cjnmcpu.com]

- 6. Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethyl-6-aminohexanoic acid HCl chemical structure and molecular weight

This in-depth technical guide details the chemical structure, physicochemical properties, synthesis, and applications of N,N-Dimethyl-6-aminohexanoic acid and its hydrochloride salt.

Executive Summary

N,N-Dimethyl-6-aminohexanoic acid (CAS: 1072-09-9 for free acid) is a tertiary amine derivative of the antifibrinolytic agent ε-aminocaproic acid (EACA). Structurally, it consists of a six-carbon aliphatic chain terminated by a carboxylic acid at position 1 and a dimethylamino group at position 6.

In drug development, this molecule serves as a critical ionizable linker and surface modifier . Unlike its primary amine parent, the dimethylamino group introduces a fixed tertiary amine character, altering the pKa and lipophilicity profile (

Chemical Identity & Structural Characterization[1][2][3]

The molecule exists in two primary forms: the free zwitterion and the hydrochloride salt. The HCl salt is preferred for storage and aqueous solubility in biological assays.

Nomenclature and Identifiers[1][2][4][5][6][7]

| Property | Data |

| IUPAC Name | 6-(Dimethylamino)hexanoic acid hydrochloride |

| Common Synonyms | N,N-Dimethylaminocaproic acid HCl; 6-Dimethylamino-n-caproic acid |

| CAS Number (Free Acid) | 1072-09-9 |

| CAS Number (HCl Salt) | Not widely listed; referenced as HCl salt of 1072-09-9 |

| Molecular Formula (Free) | |

| Molecular Formula (HCl) | |

| SMILES | CN(C)CCCCCC(=O)O.Cl |

Molecular Weight Calculations

Precise molecular weight is critical for stoichiometry in conjugation reactions.

| Component | Formula | Exact Mass (Da) | Molar Mass ( g/mol ) |

| Free Acid | 159.1259 | 159.23 | |

| HCl Salt | 195.1026 | 195.69 |

Note: When preparing stock solutions for biological assays, the salt correction factor is 1.23 (195.69 / 159.23).

Structural Visualization

The following diagram illustrates the chemical connectivity and the protonation state of the hydrochloride salt.

Caption: Connectivity of N,N-Dimethyl-6-aminohexanoic acid HCl. The tertiary amine is protonated, forming an ionic bond with the chloride counterion.

Physicochemical Properties[2][4][6][9][10]

Understanding the physicochemical behavior is essential for formulation and synthesis.

| Property | Value/Description | Relevance |

| Appearance | White to off-white crystalline powder | Quality control standard. |

| Melting Point | 107–109 °C (Free Acid) | Purity verification. |

| Solubility | High in | The HCl salt is highly water-soluble due to ionic character. |

| pKa (Amine) | ~9.8 - 10.2 | The amino group is positively charged at physiological pH (7.4). |

| pKa (Acid) | ~4.4 - 4.8 | The carboxylic acid is deprotonated at physiological pH. |

| LogP | ~0.8 (Estimated) | More lipophilic than 6-aminocaproic acid due to methyl groups. |

Synthesis Protocol: Eschweiler-Clarke Methylation

The most robust method to synthesize N,N-Dimethyl-6-aminohexanoic acid from the commercially available 6-aminocaproic acid is the Eschweiler-Clarke reaction . This reductive amination avoids quaternary ammonium salt formation.

Reaction Pathway

Step-by-Step Methodology

Reagents:

-

6-Aminocaproic acid (1.0 eq)

-

Formaldehyde (37% aq. solution, 2.2 eq)

-

Formic acid (98%, 2.5 eq)

-

Hydrochloric acid (1M and conc.)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-aminocaproic acid in formic acid.

-

Addition: Cool the solution to 0°C. Add formaldehyde solution dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 8–12 hours. Evolution of

gas will be observed. -

Workup (Free Acid Isolation):

-

Concentrate the reaction mixture under reduced pressure to remove excess formic acid/formaldehyde.

-

Dissolve residue in minimal water and adjust pH to ~6.0 (isoelectric point) with NaOH.

-

Extract with organic solvent (e.g.,

/Isopropanol 3:1) or purify via ion-exchange chromatography.

-

-

Conversion to HCl Salt:

-

Dissolve the purified free acid in ethanol.

-

Add 1.1 equivalents of concentrated HCl or bubble dry HCl gas.

-

Evaporate solvent or precipitate with diethyl ether to yield N,N-Dimethyl-6-aminohexanoic acid HCl .

-

Caption: Synthesis workflow via Eschweiler-Clarke methylation.

Analytical Validation

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected 1H NMR Data (D2O or DMSO-d6)

- 2.80 ppm (s, 6H): The characteristic singlet of the two methyl groups attached to the nitrogen. In the HCl salt, this shifts downfield compared to the free base due to protonation.

-

3.05 ppm (t, 2H): Methylene protons adjacent to the nitrogen (

-

2.25 ppm (t, 2H): Methylene protons adjacent to the carbonyl (

- 1.65 ppm (m, 2H): Methylene protons at position 3 and 5.

- 1.35 ppm (m, 2H): Central methylene protons (position 4).

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): Peak at 160.1 m/z . -

Fragmentation: Loss of dimethylamine or water may be observed depending on collision energy.

Applications in Drug Development[9][12]

Transdermal Penetration Enhancers

Esters of N,N-dimethyl-6-aminohexanoic acid have been identified as potent skin penetration enhancers. The tertiary amine headgroup interacts with the keratinocytes' lipid bilayer, while the alkyl chain disrupts packing, facilitating the transport of drugs like theophylline through the stratum corneum [1].

Prodrug Linkers

The molecule acts as a "spacer" in prodrug design. The dimethylamino group provides a handle for forming salts with anionic drugs, increasing solubility. Furthermore, the distance (6 carbons) between the amine and the acid is optimal for preventing steric hindrance during enzymatic cleavage of the linker.

Surface Modification (SAMs)

In biosensor development, this molecule is used to create zwitterionic-like surfaces. When attached to a surface (e.g., via amide bond formation with an amine-functionalized surface), the terminal dimethylamino group can be protonated to create a positive charge, useful for electrostatic binding of DNA or negatively charged proteins.

References

-

Hrabálek, A., Dolezal, P., Farsa, O., Sklubalová, Z., & Kunes, J. (2000). Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers. Die Pharmazie, 55(10), 759–761.

-

PubChem.[5][6] (n.d.). 6-(dimethylamino)hexanoic acid (CID 14052847).[6] National Library of Medicine. Retrieved from [Link]

-

Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.

Sources

- 1. 4-Ethyl-6-(methylamino)hexanoic acid hydrochloride | Axios Research [axios-research.com]

- 2. prepchem.com [prepchem.com]

- 3. 6-(Dimethylamino)hexanoic acid | CymitQuimica [cymitquimica.com]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Methyl 6-aminohexanoate hydrochloride | C7H16ClNO2 | CID 11499324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-(Dimethylamino)hexanoic acid | C8H17NO2 | CID 14052847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between 6-aminohexanoic acid and 6-(dimethylamino)hexanoic acid

Executive Summary

This guide delineates the critical structural, synthetic, and functional divergences between 6-aminohexanoic acid (6-AHA) and its N-methylated derivative, 6-(dimethylamino)hexanoic acid . While they share a six-carbon aliphatic backbone, the substitution of the primary amine with a tertiary dimethylamine fundamentally alters their chemical reactivity, polymerization potential, and pharmacological profiles.

-

6-Aminohexanoic Acid: A primary amine and zwitterion essential for Nylon-6 production and clinical antifibrinolytic therapy.

-

6-(Dimethylamino)hexanoic Acid: A tertiary amine and amphiphilic intermediate used as a polymerization chain terminator, cationic surfactant precursor, and chemical probe, lacking the specific hydrogen-bonding capability required for polyamide formation or high-affinity plasminogen binding.

Part 1: Physicochemical Divergence

The defining difference lies in the amine terminus. 6-AHA possesses a primary amine (

Comparative Properties Table

| Feature | 6-Aminohexanoic Acid | 6-(Dimethylamino)hexanoic Acid |

| IUPAC Name | 6-aminohexanoic acid | 6-(dimethylamino)hexanoic acid |

| Common Name | N,N-Dimethyl-6-aminohexanoic acid | |

| CAS Number | 60-32-2 | 1072-09-9 |

| Molecular Weight | 131.17 g/mol | 159.23 g/mol |

| Structure | ||

| Amine Type | Primary ( | Tertiary ( |

| pKa (Amine) | ~10.75 (Strong Base) | ~9.8 (Weaker Base due to sterics/solvation) |

| pKa (Acid) | ~4.4 | ~4.6 |

| Solubility | High in water (Zwitterionic) | High in water; increased lipophilicity |

| H-Bond Capability | Donor & Acceptor | Acceptor Only (Amine side) |

Structural Impact on Zwitterionic Behavior

Both molecules exist as zwitterions in neutral aqueous solution. However, the hydrophobic hydration shell surrounding the dimethyl groups in the tertiary amine disrupts the structured water network typically seen around the primary ammonium group of 6-AHA. This increases the logP (partition coefficient) of the dimethyl variant, making it more permeable to lipid membranes but less capable of tight crystalline packing.

Part 2: Synthetic Pathways & Polymerization Logic

The synthesis and utility of these molecules diverge at the precursor stage. 6-AHA is the hydrolytic product of Caprolactam, whereas the dimethyl variant requires reductive alkylation.

Synthesis & Polymerization Workflow

The following diagram illustrates the divergent synthetic origins and the "Dead End" polymerization nature of the dimethyl variant.

Figure 1: Synthetic divergence showing 6-AHA as a Nylon-6 precursor versus the dimethyl variant as a polymerization dead-end.

Mechanistic Insight: Why 6-(Dimethylamino)hexanoic Acid Cannot Form Nylon

Nylon-6 formation relies on the condensation reaction between the amine of one monomer and the carboxylic acid of another:

Part 3: Biological Interface & Pharmacology

In drug development, 6-AHA is a critical antifibrinolytic agent (Amicar). Its efficacy is strictly tied to its structural mimicry of Lysine. The dimethyl variant fails this mimicry due to steric hindrance.

Mechanism of Action: The "Lysine Analog" Hypothesis

Plasminogen contains "Kringle domains" that specifically bind to Lysine residues on fibrin clots.[1] This binding is necessary for Plasminogen to be activated into Plasmin (which dissolves clots).[2]

-

6-AHA: Mimics the side chain of Lysine.[1] It fits perfectly into the Kringle domain pocket, blocking Plasminogen from binding to fibrin.[1] Result: Clot is stabilized.

-

Dimethyl Variant: The two methyl groups on the nitrogen add significant volume (Steric Bulk). The Kringle domain binding pocket is sterically restricted and relies on ionic pairing with a primary ammonium group. The dimethyl group prevents deep insertion into the pocket.

Figure 2: Pharmacological exclusion. The dimethyl variant's steric bulk prevents the 'Lock and Key' interaction required for antifibrinolytic activity.

Part 4: Analytical Methodologies

Distinguishing these two compounds in a mixture requires specific chromatographic conditions due to their differing hydrophobicity and basicity.

HPLC Separation Protocol

Objective: Separate 6-AHA and 6-(dimethylamino)hexanoic acid. Challenge: Both are polar and lack strong UV chromophores (only carboxyl end absorption at ~210nm).

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography)

-

Column: Zwitterionic HILIC or Amide-HILIC (e.g., TSKgel Amide-80).

-

Mobile Phase: Acetonitrile:Water (70:30) with 10mM Ammonium Acetate (pH 6.5).

-

Rationale:

-

6-AHA: More polar, will retain longer on the HILIC column due to strong water layer interaction.

-

Dimethyl Variant: More hydrophobic (methyl groups), will elute earlier than 6-AHA in HILIC mode (or later in Reversed-Phase C18).

-

-

Detection:

-

UV: 210 nm (Low sensitivity).

-

MS (Preferred): ESI Positive Mode.

-

6-AHA

. -

Dimethyl

.

-

-

Self-Validating Identification (NMR)

If you have a pure sample and need to identify which variant it is:

-

Run

-NMR in -

Check for Singlet at ~2.8 ppm:

-

Present (Integral 6H): Confirms 6-(dimethylamino)hexanoic acid.

-

Absent: Confirms 6-aminohexanoic acid (protons on primary amine exchange with

and are not seen as a sharp singlet).

-

References

-

PubChem. (n.d.). Aminocaproic Acid (Compound).[3][1][4][5][6] National Library of Medicine. Retrieved from [Link]

-

DrugBank. (n.d.). Aminocaproic Acid: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link][7]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier - 6-aminohexanoic acid. Retrieved from [Link]

Sources

- 1. How Does Aminocaproic Acid Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]

- 2. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 3. 6-(6-Aminohexanamido)hexanoic acid | C12H24N2O3 | CID 895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 6-Aminohexanoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 6-Aminocaproic acid | SIELC Technologies [sielc.com]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Handling of 6-(Dimethylamino)hexanoic Acid Hydrochloride

[1]

Executive Summary

6-(Dimethylamino)hexanoic acid hydrochloride (often abbreviated as 6-DMAHA[1][2]·HCl ) is a bifunctional linker and intermediate used in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and drug conjugates.[1][2] Structurally, it consists of a lipophilic hexyl chain terminated by a carboxylic acid and a tertiary dimethylamine, stabilized as a hydrochloride salt.[1][2]

Solubility Verdict:

-

Water: Highly Soluble (>50 mg/mL).[2] The ionic nature of the hydrochloride salt and the zwitterionic potential of the amino acid backbone drive excellent aqueous solubility.[1][2]

-

DMSO: Soluble (Typically 20–50 mg/mL).[2] Suitable for preparing concentrated stock solutions for biological assays.[1][2]

-

Organic Solvents: Limited solubility in non-polar solvents (e.g., hexane, diethyl ether); moderate solubility in alcohols (methanol, ethanol).[1][2]

Physicochemical Profile

Understanding the structural basis of solubility is critical for predicting behavior in complex media.[2]

| Property | Data / Estimate | Basis |

| Chemical Structure | Linear alkyl chain with polar termini.[1][2] | |

| Molecular Weight | ~195.7 g/mol | 159.23 (Free Base) + 36.46 (HCl).[1][2] |

| Physical Form | White to off-white crystalline solid | Salt formation lattice.[2] |

| pKa (Acid) | ~4.8 (Carboxylic acid) | Typical for aliphatic carboxylic acids.[1][2] |

| pKa (Base) | ~10.0 (Tertiary amine) | Typical for trialkylamines.[1][2] |

| Hygroscopicity | Moderate to High | HCl salts of amino acids are prone to absorbing atmospheric moisture.[2] |

Structural Homology & Solubility Extrapolation

Direct experimental solubility values for the dimethyl variant are less commonly published than for its parent, 6-aminohexanoic acid (EACA) .[1][2] However, the methylation of the amine does not significantly compromise the salt's solubility in polar solvents.[1][2]

Solubility in Water[1][3][4][5]

Mechanism of Dissolution

In aqueous environments, 6-DMAHA[1]·HCl dissociates into the chloride anion (

-

pH Behavior: In unbuffered water, the solution will be slightly acidic (pH ~4.0–5.[1][2]5) due to the hydrolysis of the hydrochloride salt.[1][2]

Protocol A: Preparation of Aqueous Stock (50 mg/mL)

Objective: Create a stable, verified aqueous stock solution.

-

Weighing: Accurately weigh 500 mg of 6-DMAHA·HCl into a sterile 15 mL conical tube.

-

Solvent Addition: Add 8.0 mL of ultrapure water (Milli-Q or equivalent).

-

Dissolution: Vortex vigorously for 30–60 seconds. The solid should dissolve rapidly to form a clear, colorless solution.[1][2]

-

Volume Adjustment: Add water to bring the final volume to 10.0 mL .

-

Sterilization (Optional): Filter through a 0.22 µm PES (Polyethersulfone) syringe filter if using for cell culture.[1][2]

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism of Dissolution

DMSO is a polar aprotic solvent that solvates cations well but anions poorly.[2] While the chloride ion is less stabilized in DMSO than in water, the organic "tail" of the hexanoic acid facilitates dissolution.[1][2]

Protocol B: Preparation of DMSO Stock (100 mM)

Objective: Prepare a stock for biological screening (e.g., High-Throughput Screening).

-

Calculation:

-

Weighing: Weigh ~20 mg of compound into a chemically resistant vial (glass or polypropylene). Record exact mass.

-

Solvent Calculation: Calculate the volume of DMSO required:

[1][2] -

Dissolution: Add the calculated volume of anhydrous DMSO (Grade

99.9%). -

Mixing: Vortex until fully dissolved.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection and handling based on the intended application.

Caption: Decision matrix for solvent selection based on experimental requirements (Biological vs. Chemical).

Comparative Analysis & Best Practices

Solvent Compatibility Table[1][2]

| Solvent | Solubility Rating | Primary Use Case | Notes |

| Water | Excellent (+++++) | Buffers, Cell Media | pH adjustment may be needed for sensitive assays.[1][2] |

| DMSO | Good (++++) | Compound Libraries | Freezing point is 18.5°C; keep at RT during use.[2] |

| Methanol | Good (+++) | Synthesis, Purification | Good for recrystallization.[1][2] |

| DCM | Poor (+) | Synthesis | Free base is soluble; HCl salt is not.[2] |

| Hexane | Insoluble (-) | Washing | Used to remove non-polar impurities.[2] |

Critical Handling Notes

-

Free Base Conversion: If your application requires solubility in non-polar organic solvents (DCM, Chloroform), you must convert the salt to the free base.[1][2]

-

Protocol: Dissolve salt in minimal water

Adjust pH to ~11 with NaOH

-

-

Hygroscopicity: The HCl salt will absorb water from the air.[2] Always close the container immediately after use.[1][2] If the powder becomes sticky, dry it in a vacuum desiccator over

before weighing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14052847, 6-(Dimethylamino)hexanoic acid. Retrieved from [Link]

-

O'Neil, M.J.[1][2] (Ed.).[1][2] (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[1][2] RSC Publishing.[2] (Reference for homologous amino acid solubility).

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [Link][1][3]

An In-depth Technical Guide to 6-(Methylamino)hexanoic Acid Hydrochloride

Section 1: Chemical and Physical Identity

6-(Methylamino)hexanoic acid hydrochloride is a derivative of hexanoic acid, featuring a methylamino group at the 6-position. As a hydrochloride salt, it exhibits increased water solubility and stability compared to its free base form. This compound is typically supplied as a white to off-white powder or crystalline solid.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 121912-30-9 | [2] |

| Molecular Formula | C7H16ClNO2 | [1] |

| Molecular Weight | 181.66 g/mol | [3] |

| Physical Form | Powder or crystals | [1] |

| Melting Point | 66-67 °C | [2] |

| Storage Temperature | Room temperature, in a dry, sealed container | [1] |

| Canonical SMILES | C(CCCC(=O)O)NC.Cl | [2] |

| InChIKey | AILMWCOKRFHBHG-UHFFFAOYSA-N | [1][2] |

Section 2: Hazard Identification and Analysis

This compound is classified as a hazardous substance, primarily due to its irritant properties and potential for harm if ingested.[1][4] The hydrochloride salt of an amino acid can exhibit acidic properties, which, coupled with the alkyl amine structure, contributes to its irritant nature.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][4]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][4]

Signal Word: Warning[1]

GHS Pictogram: [1]

The causality behind these classifications stems from the compound's chemical nature. As a hydrochloride salt, it can release hydrochloric acid upon dissolution, contributing to its irritant effects on skin, eyes, and mucous membranes. The amino acid moiety itself, while generally of low toxicity, can cause irritation, particularly in a concentrated, powdered form that can be easily inhaled or come into contact with moist tissues.

Section 3: Safe Handling and Engineering Controls

Given the irritant nature of 6-(methylamino)hexanoic acid hydrochloride, a systematic approach to handling is essential to minimize exposure. The following workflow outlines the necessary precautions.

Caption: A flowchart outlining immediate actions for various emergency scenarios.

Detailed Emergency Protocols:

-

In Case of Skin Contact: Immediately remove all contaminated clothing. [4]Flush the affected area with copious amounts of water for at least 15 minutes. [5]If skin irritation persists, seek medical attention.

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention.

-

In Case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. [4]If the person feels unwell, seek medical advice.

-

In Case of Ingestion: Rinse the mouth with water. [4]Do NOT induce vomiting. [4]Immediately call a poison center or doctor. [4]* In Case of a Spill:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep or scoop up the absorbed material and place it into a sealed container for hazardous waste disposal. [4] 5. Clean the spill area thoroughly with soap and water.

-

Section 6: Toxicological Information and Ecological Impact

Toxicological Summary:

-

Acute Effects: As indicated by the GHS classifications, the primary acute effects are irritation to the skin, eyes, and respiratory tract upon contact or inhalation. [4]Ingestion is expected to be harmful. [4]* Chronic Effects: No information is available regarding the long-term or chronic effects of exposure to this compound.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.

The lack of specific data necessitates a cautious approach, treating the compound as potentially hazardous with unknown long-term effects. The principles of As Low As Reasonably Practicable (ALARP) should be applied to minimize all routes of exposure.

Ecological Information:

Specific data on the environmental fate and ecotoxicity of this compound are not available. It is expected to be water-soluble and, without evidence to the contrary, should be prevented from entering drains and waterways. [4]

Section 7: Disposal Considerations

All waste containing 6-(methylamino)hexanoic acid hydrochloride should be treated as hazardous chemical waste.

-

Disposal Method: Dispose of the compound and any contaminated materials (e.g., absorbent pads, gloves) in a sealed, properly labeled container. [4]Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. [6]

References

-

6-(Methylamino)hexanoic acid hydrochloride. CAS Common Chemistry. (n.d.). Retrieved from [Link]

-

What to do in a chemical emergency. GOV.UK. (2024, October 10). Retrieved from [Link]

-

General Use SOP for Irritants. University of California, Santa Cruz. (2013, April 23). Retrieved from [Link]

-

First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure: Hydrochloric Acid. University of California, Irvine Environmental Health & Safety. (n.d.). Retrieved from [Link]

-

Chemical Emergency. Ready.gov. (n.d.). Retrieved from [Link]

-

Chemical Disaster Preparedness for Hospitals and Emergency Departments. National Institutes of Health. (n.d.). Retrieved from [Link]

-

6-(METHYLAMINO)HEXANOIC ACID HYDROCHLORIDE. Global Substance Registration System. (n.d.). Retrieved from [Link]

-

Gordon, D. J., et al. (2005). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Biochemistry, 44(35), 11727–11735. [Link]

-

Cruz, M., et al. (2004). Inhibition of beta-amyloid toxicity by short peptides containing N-methyl amino acids. Journal of Peptide Research, 63(3), 324-328. [Link]

-

6-(Methylamino)hexanoic acid hydrochloride. Sigma-Aldrich China. (n.d.). Retrieved from [Link]

-

Amijee, H., et al. (2007). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. Life Sciences 2007. [Link]

-

Amijee, H., et al. (2007). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. Life Sciences 2007. [Link]

-

Safety Data Sheet for Fmoc-Lys(Me)3-OH Cl. AAPPTec. (n.d.). Retrieved from [Link]

-

6-(Methylamino)hexanoic acid. PubChem. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet. Biotage. (n.d.). Retrieved from [Link]

-

Methyl 6-aminohexanoate hydrochloride. PubChem. (n.d.). Retrieved from [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. (n.d.). Retrieved from [Link]

-

Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]

-

Amino Acid Standard - Safety Data Sheet. Agilent. (n.d.). Retrieved from [Link]

-

Safety Data Sheet. Rust-Oleum. (2018, September 20). Retrieved from [Link]

-

Safety Data Sheet MARKETGUARD 30. Ecolab. (n.d.). Retrieved from [Link]

-

Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Lab Safety Services. (2024, September 6). Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(8), e23110. [Link]

Sources

A Comprehensive Technical Guide to the Melting Point and Thermal Stability of 6-(Dimethylamino)hexanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the analytical methodologies required to characterize the melting point and thermal stability of 6-(Dimethylamino)hexanoic acid hydrochloride. In the dynamic landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount for ensuring drug product quality, safety, and efficacy. This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts to deliver a foundational understanding of why and how specific thermal analysis techniques are employed. While specific experimental data for 6-(Dimethylamino)hexanoic acid hydrochloride is not extensively available in the public domain, this guide furnishes the necessary theoretical framework and practical protocols to empower researchers to conduct these critical assessments.

Introduction: The Significance of Thermal Properties in Drug Development

6-(Dimethylamino)hexanoic acid hydrochloride is a molecule of interest within the broader class of amino acid derivatives, which are fundamental building blocks in numerous pharmaceutical and biotechnological applications. The hydrochloride salt form is often utilized to enhance solubility and stability. However, the introduction of the salt can also significantly influence its thermal behavior.

The melting point of an active pharmaceutical ingredient (API) is a critical quality attribute. It provides a preliminary indication of purity and is a key parameter in formulation development, particularly for solid dosage forms. Beyond a simple phase transition, the thermal stability profile, as determined by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), reveals the temperature thresholds at which the compound begins to degrade. This information is indispensable for:

-

Establishing appropriate storage conditions: Ensuring the long-term stability and shelf-life of the drug substance and product.

-

Guiding formulation strategies: Selecting compatible excipients and manufacturing processes that will not compromise the API's integrity.[1][2]

-

Predicting potential degradation pathways: Understanding the decomposition mechanism can aid in the development of stable formulations and analytical methods for degradation products.

This guide will provide a robust framework for determining these crucial thermal characteristics for 6-(Dimethylamino)hexanoic acid hydrochloride, or any similar compound, with a focus on experimental design, data interpretation, and the underlying scientific principles.

Physicochemical Properties of 6-(Dimethylamino)hexanoic Acid Hydrochloride

| Property | Value | Source |

| Molecular Formula | C8H18ClNO2 | Inferred from structure |

| Molecular Weight | 195.69 g/mol | Inferred from structure |

| CAS Number | 1191-27-1 | BLD Pharm |

Determination of Melting Point: More Than Just a Number

The melting of a crystalline solid is an endothermic process where the substance transitions from an ordered crystalline lattice to a disordered liquid state. For a pure, crystalline compound, this transition occurs at a sharp, well-defined temperature. However, for many pharmaceutical compounds, including amino acid hydrochlorides, the process can be more complex, often involving decomposition.[3][4]

Recommended Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point of pharmaceutical materials.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature. An endothermic event, such as melting, results in a detectable peak on the DSC thermogram.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2-5 mg of 6-(Dimethylamino)hexanoic acid hydrochloride into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid. A pierced lid may be used to allow for the escape of any evolved gases during heating.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a final temperature significantly above the expected melting point (e.g., 250 °C).[5]

-

Maintain a constant flow of an inert purge gas, such as nitrogen, over the sample to prevent oxidative degradation.

-

-

Data Analysis: The resulting thermogram will display heat flow as a function of temperature. The melting event is characterized by an endothermic peak. The onset temperature of this peak is typically reported as the melting point.

Figure 1: A generalized workflow for determining the melting point of 6-(Dimethylamino)hexanoic acid hydrochloride using DSC.

The shape and characteristics of the melting endotherm provide valuable information beyond the melting point itself:

-

Sharp, Symmetrical Peak: Indicative of a highly pure, crystalline material.

-

Broad or Asymmetric Peak: May suggest the presence of impurities, multiple crystal forms (polymorphism), or simultaneous decomposition.[5]

-

Exothermic Events: An exothermic peak following the melting endotherm strongly suggests that the compound is decomposing.

Given that many amino acids and their salts decompose at or near their melting point, it is crucial to look for evidence of degradation.[4][6]

Assessing Thermal Stability: Beyond the Melting Point

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures.[2] For a pharmaceutical compound, understanding its thermal stability is critical for predicting its shelf-life and for identifying safe manufacturing and storage conditions.

Key Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A loss of mass indicates that the sample is decomposing or losing volatile components.

-

Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a slightly larger sample than for DSC (e.g., 5-10 mg) into a TGA pan (e.g., platinum or ceramic).

-

Temperature Program:

-

Equilibrate the sample at an initial temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

Maintain a constant flow of an inert purge gas (e.g., nitrogen) to prevent oxidation.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss is a key indicator of the beginning of thermal decomposition.

Figure 2: A systematic workflow for evaluating the thermal stability of 6-(Dimethylamino)hexanoic acid hydrochloride using TGA.

The TGA curve provides a wealth of information about the decomposition process:

-

Single-Step Decomposition: A single, sharp drop in mass suggests a relatively simple decomposition mechanism.

-

Multi-Step Decomposition: Multiple mass loss steps at different temperatures indicate a more complex decomposition pathway, where different parts of the molecule break down at different temperatures. For 6-(Dimethylamino)hexanoic acid hydrochloride, one might anticipate initial loss of HCl, followed by decomposition of the organic backbone.

-

Mass Loss at Low Temperatures (e.g., < 150 °C): This often corresponds to the loss of residual solvent or water.

-

Correlation with DSC: By comparing the TGA and DSC data, one can determine if the endothermic event observed in the DSC is solely due to melting or if it is accompanied by decomposition (mass loss in the TGA at the same temperature).

Integrated Thermal Analysis: The Power of Combining DSC and TGA

To obtain a comprehensive understanding of the thermal behavior of 6-(Dimethylamino)hexanoic acid hydrochloride, it is essential to analyze the data from both DSC and TGA in a complementary manner.

-

Melting without Decomposition: A sharp endotherm in the DSC with no corresponding mass loss in the TGA at that temperature indicates a true melting event.

-

Melting with Decomposition: A sharp or broad endotherm in the DSC that coincides with a mass loss in the TGA signifies that the compound decomposes upon melting. This is a common observation for amino acids.[3][4]

-

Decomposition without Melting: A mass loss in the TGA without a corresponding endothermic melting peak in the DSC suggests that the compound decomposes from the solid state before it has a chance to melt.

Conclusion: A Pathway to Comprehensive Thermal Characterization

While a specific melting point and detailed thermal stability profile for 6-(Dimethylamino)hexanoic acid hydrochloride are not readily found in publicly available literature, this guide provides the necessary scientific framework and experimental protocols for their determination. By employing Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers and drug development professionals can generate the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the overall quality and stability of drug products containing this compound. The principles and methodologies outlined herein are not only applicable to 6-(Dimethylamino)hexanoic acid hydrochloride but also serve as a valuable resource for the thermal analysis of a wide range of pharmaceutical compounds.

References

-

Bremner, J.M. (1950). Alkaline Decomposition of Amino-acids. Nature, 165, 367. [Link]

-

Ciechańska, D., et al. (2005). Relation between chemical structure of amino acids and their thermal decomposition: Analysis of the data by principal component analysis. Journal of Thermal Analysis and Calorimetry, 82, 307–313. [Link]

-

Shchukina, E.M., et al. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. Molecules, 28(2), 543. [Link]

-

Weiss, M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

-

Bremner, J.M. (1950). Alkaline Decomposition of Amino-acids. SciSpace. [Link]

-

Drug Discovery News. (n.d.). Turning up the heat: thermal analysis for biotherapeutics. [Link]

-

Hrabálek, A., et al. (2000). Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers. Pharmazie, 55(10), 759-61. [Link]

-

ResolveMass. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

-

PubChem. (n.d.). 6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid. [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

-

Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]

-

Axios Research. (n.d.). 4-Ethyl-6-(methylamino)hexanoic acid hydrochloride. [Link]

-

Pande, P., & Pande, V. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Indian Academy of Oral Medicine and Radiology, 26(3), 305-312. [Link]

-

Gackowska, A., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(2), 299. [Link]

-

PubChem. (n.d.). 6-(6-Aminohexanamido)hexanoic acid. [Link]

-

Klingberg, J., et al. (2018). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Journal of Forensic Investigation, 6(1), 8. [Link]

-

Szymańska, E., et al. (2013). Application of Differential Scanning Calorimetry in Evaluation of Solid State Interactions in Tablets Containing Acetaminophen. Current Issues in Pharmacy and Medical Sciences, 26(3), 305-312. [Link]

-

California Department of Pesticide Regulation. (2005). current tga voc method. [Link]

-

López-García, J., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2090. [Link]

-

American Regent. (2019). Aminocaproic Acid Injection, USP. [Link]

Sources

- 1. quercus.be [quercus.be]

- 2. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | bioRxiv [biorxiv.org]

- 5. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

The Identity Matrix: A Technical Guide to 6-Dimethylaminohexanoic Acid HCl

Topic: Synonyms for 6-dimethylaminohexanoic acid HCl in chemical literature Content Type: In-depth Technical Guide

Introduction: The Precision of Nomenclature

In the high-stakes environment of drug development and polymer synthesis, ambiguity is a liability. 6-Dimethylaminohexanoic acid hydrochloride—a structural analog of the antifibrinolytic agent

This guide is designed for senior researchers and process chemists. It moves beyond simple synonym listing to establish a self-validating identity Framework for this compound, ensuring that whether you are synthesizing a PROTAC linker or a cationic lipid for RNA delivery, you are working with the exact molecular entity required.

The Nomenclature Architecture

To navigate the literature effectively, one must understand the three tiers of nomenclature used for this molecule: Systematic (IUPAC) , Trivial/Traditional , and Functional .

The Synonym Matrix

| Naming Convention | Primary Name | Variations & Synonyms | Context |

| IUPAC | 6-(Dimethylamino)hexanoic acid hydrochloride | 6-(Dimethylamino)hexanoate HCl | Formal chemical indexing |

| Traditional | N,N-Dimethyl-6-aminohexanoic acid HCl | Legacy literature, Polymer science | |

| Structural | 6-Dimethylaminocaproic acid HCl | Medicinal chemistry (Linker design) | |

| Abbreviated | DMAHA-HCl | N,N-Dimethyl-EACA HCl | Lab notebooks, Internal coding |

Visualizing the Naming Hierarchy

The following diagram illustrates the logical derivation of these synonyms, helping you construct search queries that capture all relevant prior art.

Figure 1: Nomenclature hierarchy demonstrating the derivation of synonyms from carbon chain length (Caproic vs. Hexanoic) and substitution patterns.

Database Interoperability & CAS Registry

The most common error in sourcing this compound is confusing the Free Acid with the Hydrochloride Salt . Many databases index the free acid primarily, assuming the salt is a user-generated modification.

The "Source of Truth" Identifiers

When searching SciFinder, Reaxys, or PubChem, prioritize the Free Acid CAS number if the specific salt is unavailable, then specify "HCl salt" in your procurement request.

-

Free Acid CAS: 1072-09-9 [1]

-

HCl Salt CAS: 1191-27-1 (Note: This CAS is sometimes associated with the salt in specific catalogs, but less universally indexed than the free acid) [2].

-

PubChem CID: 14052847 (Free Acid) [3].

-

InChIKey (Free Acid): SWCSXNZBAVHUMT-UHFFFAOYSA-N

Critical Warning: Do not confuse this with (S)-2-amino-6-(dimethylamino)hexanoic acid (N-epsilon-dimethyl-lysine), which contains an alpha-amino group and has a different CAS (79416-87-8). The target molecule here lacks the alpha-amino functionality.[1][2][3]

Synthesis Protocol: The Eschweiler-Clarke Methylation[4]

If commercial sourcing is ambiguous or purity is suspect, the synthesis of 6-dimethylaminohexanoic acid HCl is robust and scalable. The preferred method is the Eschweiler-Clarke reaction , which selectively methylates the primary amine without risk of quaternary ammonium salt formation (a common issue with methyl iodide alkylation).

Reaction Logic

This protocol utilizes formic acid as both the hydride source and the catalyst, with formaldehyde as the carbon source.[4][5] The reaction proceeds via an iminium ion intermediate, which is reduced by the formate anion.[4][6]

Step-by-Step Methodology

Reagents:

-

6-Aminohexanoic acid (CAS 60-32-2)

-

Formaldehyde (37% aq. solution)

-

Formic acid (98%)

-

Hydrochloric acid (conc.) for salt formation

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 6-aminohexanoic acid (1.0 eq) in Formic acid (5.0 eq).

-

Addition: Add Formaldehyde (37% aq., 2.2 eq) slowly at room temperature. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Evolution of

gas indicates the reaction is progressing. -

Workup (Free Acid): Concentrate the solution under reduced pressure to remove excess formic acid and formaldehyde.

-

Salt Formation: Redissolve the residue in a minimal amount of ethanol or isopropanol. Add concentrated HCl (1.1 eq) dropwise.

-

Crystallization: Cool to 0°C. The hydrochloride salt should precipitate. Filter, wash with cold acetone, and dry under vacuum.

Reaction Workflow Diagram

Figure 2: Synthetic pathway via reductive amination (Eschweiler-Clarke) preventing over-alkylation.

Analytical Verification (Self-Validating System)

Trusting a label is insufficient in rigorous R&D. Use the following analytical markers to validate the identity of your material.

Proton NMR ( H-NMR) in

The hallmark of this compound is the singlet corresponding to the

- ~2.8 - 2.9 ppm (Singlet, 6H): Represents the two methyl groups on the nitrogen. Note: In the HCl salt form, this shift may move slightly downfield due to protonation compared to the free acid.

-

~3.0 - 3.1 ppm (Triplet, 2H): The

-

~2.3 ppm (Triplet, 2H): The

- ~1.3 - 1.7 ppm (Multiplets, 6H): The internal methylene chain protons.

Mass Spectrometry (ESI-MS)

-

Expected m/z: 160.13

(Calculated for -

Note: You will observe the mass of the free base cation in Positive Mode MS, regardless of whether you start with the salt or free acid.

Applications in Drug Development[8]

Understanding the synonyms is crucial because this molecule is often "hidden" in patent literature under functional descriptions.

-

Prodrug Linkers: Used as a non-cleavable, flexible spacer that improves solubility due to the tertiary amine's ability to be protonated at physiological pH [4].

-

Transdermal Penetration Enhancers: Esters of 6-dimethylaminohexanoic acid (e.g., dodecyl 6-dimethylaminohexanoate) are studied for their ability to temporarily disrupt the stratum corneum, facilitating drug passage [5].

-

Polymer Intermediates: Used as a chain terminator or modifier in Nylon-6 synthesis to introduce cationic surface properties.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14052847, 6-(Dimethylamino)hexanoic acid. PubChem. Available at: [Link]

-

Markowska, A., et al. (2021). "The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element."[3] International Journal of Molecular Sciences, 22(22), 12122.[3] Available at: [Link]

-

Hrabálek, A., et al. (2000). "Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers."[7] Pharmazie, 55(10), 759-61.[7] Available at: [Link]

Sources

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesis of 6-(dimethylamino)hexanoic acid hydrochloride from caprolactone

Application Note: Chromatography-Free Synthesis of 6-(Dimethylamino)hexanoic Acid Hydrochloride

Executive Summary

6-(Dimethylamino)hexanoic acid is a highly versatile zwitterionic building block, frequently utilized in the synthesis of lipid nanoparticles (LNPs), immunomodulators[1], and biodegradable polymers. This application note details a scalable, chromatography-free, two-phase synthetic protocol to produce its hydrochloride salt starting from commercially available

Mechanistic Rationale & Synthetic Strategy

As a Senior Application Scientist, I frequently see researchers attempt the direct aminolysis of

To successfully synthesize the amino acid, we must enforce alkyl cleavage and proceed via a two-step sequence:

-

Phase 1: Acid-Catalyzed Ring Opening. Treatment of

-caprolactone with aqueous hydrobromic acid (HBr) and sulfuric acid protonates the lactone oxygen, driving an -

Phase 2: Nucleophilic Amination & Salt Formation. The 6-bromohexanoic acid is reacted with an excess of aqueous dimethylamine. The excess amine acts as both the nucleophile and the base to neutralize the carboxylic acid. To isolate the product cleanly, the reaction is basified to pH > 12 and evaporated. This step volatilizes all unreacted dimethylamine (bp 7 °C). Subsequent acidification with HCl and extraction with hot isopropanol cleanly separates the target hydrochloride salt from inorganic sodium salts.

Reaction Pathway Visualization

Fig 1: Two-phase synthetic workflow from ε-caprolactone to the target HCl salt.

Quantitative Data & Stoichiometry

The following table outlines the precise stoichiometry required for a 100 mmol scale synthesis, optimized to ensure complete conversion while minimizing the formation of quaternary ammonium byproducts.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Functional Role |

| 114.14 | 1.0 eq | 11.4 g | 100 mmol | Starting Material | |

| HBr (48% aq) | 80.91 | 5.0 eq | 56.5 mL | 500 mmol | Halogen Source / Acid |

| H | 98.08 | 2.5 eq | 13.5 mL | 250 mmol | Catalyst / Dehydrating |

| 6-Bromohexanoic Acid | 195.05 | 1.0 eq | 19.5 g | 100 mmol | Isolated Intermediate |

| Dimethylamine (40% aq) | 45.08 | 5.0 eq | 63.0 mL | 500 mmol | Nucleophile / Base |

| NaOH (aq) | 40.00 | ~3.0 eq | As needed | - | Basification (Volatilization) |

| HCl (37% aq) | 36.46 | ~4.0 eq | As needed | - | Acidification / Salt Form |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 6-Bromohexanoic Acid

-

Initiation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add

-caprolactone (11.4 g, 100 mmol). -

Acid Addition: Slowly add 48% aqueous HBr (56.5 mL, 500 mmol) followed by the dropwise addition of concentrated H

SO -

Reaction: Stir the mixture at room temperature for 2 hours to allow initial protonation, then attach a reflux condenser and heat to reflux (approx. 100-110 °C) for 12 hours[2].

-

Workup: Cool the mixture to room temperature and pour into 200 mL of ice-cold distilled water. Extract the aqueous mixture with diethyl ether (3 × 100 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na

SO

Phase 2: Nucleophilic Amination

-

Setup: In a heavy-walled pressure flask or a round-bottom flask equipped with a highly efficient cold-finger condenser, dissolve 6-bromohexanoic acid (19.5 g, 100 mmol) in 40% aqueous dimethylamine (63.0 mL, 500 mmol).

-

Scientist's Insight: Dimethylamine boils at 7 °C. A sealed system or strict temperature control is mandatory to prevent the loss of the nucleophile before the

displacement is complete.

-

-

Heating: Seal the vessel and heat the mixture to 60 °C with vigorous stirring for 8 hours.

Phase 3: Purification and Hydrochloride Salt Isolation

-

Volatilization of Excess Amine: Cool the reaction to room temperature. Transfer to a beaker and add 6M NaOH until the pH strictly exceeds 12. Concentrate the mixture to near dryness under reduced pressure (or boil open in a fume hood). Causality: At pH > 12, dimethylamine is fully deprotonated. Evaporation completely removes the excess amine as a gas, preventing dimethylamine hydrochloride contamination in the final product.

-

Organic Wash: Re-dissolve the residue in 50 mL of water and wash with diethyl ether (2 × 50 mL) to remove any neutral organic impurities. Discard the ether layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully add concentrated HCl (37%) until the pH reaches 1.

-

Desalting: Evaporate the acidified aqueous solution to strict dryness under high vacuum. The resulting solid is a mixture of the target 6-(dimethylamino)hexanoic acid hydrochloride and inorganic salts (NaCl/NaBr).

-

Extraction: Suspend the dry solid cake in 150 mL of boiling absolute isopropanol. Causality: The target hydrochloride salt is highly soluble in hot isopropanol, whereas NaCl and NaBr are practically insoluble.

-

Crystallization: Filter the hot suspension quickly to remove inorganic salts. Concentrate the filtrate to ~30 mL and add cold diethyl ether dropwise until the product precipitates. Filter and dry under vacuum to yield pure 6-(dimethylamino)hexanoic acid hydrochloride.

Self-Validating Systems & In-Process Controls

To ensure the trustworthiness of the protocol, implement the following self-validating checks:

-

Phase 1 Completion (TLC): Monitor the disappearance of

-caprolactone via TLC (Hexane:EtOAc 7:3). The lactone stains readily with KMnO -

Phase 2 Completion (LC-MS): The conversion of the bromo-acid to the tertiary amine is best tracked via LC-MS. Look for the disappearance of the isotopic bromine doublet (M, M+2) and the emergence of the product mass [M+H]

= 160.1. -

Purification Integrity (pH Check): If the pH during the volatilization step (Phase 3, Step 1) drops below 11, dimethylamine will remain protonated and will not evaporate, leading to a contaminated final salt. Always verify pH > 12 with a calibrated probe before evaporation.

References

1.[2] Design, synthesis and antimycobacterial activities of 1-methyl-2-alkenyl-4(1H)-quinolones. National Institutes of Health (NIH). Available at: 2.[3] 6-Bromohexanoic acid 4224-70-8 wiki. Guidechem. Available at: 3.[1] WO2015160641A2 - Compounds useful as immunomodulators. Google Patents. Available at:

Sources

Using 6-(dimethylamino)hexanoic acid as a transdermal penetration enhancer

Application Note: Utilizing 6-(Dimethylamino)hexanoic Acid Derivatives (DDAK) for Transdermal Permeation Enhancement

Executive Summary

This guide details the application of 6-(dimethylamino)hexanoic acid —specifically its dodecyl ester derivative, DDAK —as a high-potency, biodegradable transdermal penetration enhancer.[1] While the industry standard, DDAIP (Dodecyl 2-(N,N-dimethylamino)propionate), is widely utilized, recent comparative studies demonstrate that the 6-carbon linear spacer of the hexanoic acid derivative offers superior lipid bilayer fluidization compared to the branched 3-carbon structure of DDAIP.

This note provides the rationale, formulation protocols, and validation methods for using this moiety to enhance the delivery of both hydrophilic (e.g., acyclic nucleoside phosphonates) and lipophilic (e.g., hydrocortisone) active pharmaceutical ingredients (APIs).

Scientific Rationale & Mechanism

The "Spacer Effect" and Potency

The core advantage of using 6-(dimethylamino)hexanoic acid over shorter chain analogs (like dimethylglycine or dimethylalanine in DDAIP) lies in the linker flexibility .

-

DDAIP: Contains a short, branched linker.

-

DDAK (Target): Contains a flexible, linear 6-carbon hexanoic chain.

Expert Insight: The longer linear chain allows the polar dimethylamino headgroup to extend further into the hydrophilic domain of the stratum corneum while the dodecyl tail anchors in the lipid bilayer. This creates a larger "cone of disruption," significantly increasing free volume and diffusion coefficients for co-administered drugs.

The "Soft Drug" Mechanism (Biodegradability)

Safety in transdermal permeation is dictated by reversibility. 6-(Dimethylamino)hexanoic acid esters function as "Soft Enhancers."

-

Penetration: The ester (DDAK) disrupts the stratum corneum.

-

Metabolism: Upon reaching the viable epidermis/dermis, abundant non-specific esterases hydrolyze the ester bond.

-

Inactivation: The molecule splits into 6-(dimethylamino)hexanoic acid (highly polar, pharmacologically inert, rapidly excreted) and dodecanol (an endogenous-like fatty alcohol).

-

Result: Minimal systemic toxicity and reduced skin irritation compared to non-hydrolyzable enhancers (e.g., Azone).

Mechanism of Action Diagram

Figure 1: The "Soft Drug" lifecycle of 6-(dimethylamino)hexanoic acid esters, illustrating the separation of permeation activity from systemic toxicity.

Comparative Performance Data

The following data summarizes the enhancement ratios (ER) of the hexanoic acid derivative (DDAK) versus the industry standard (DDAIP) for various model drugs.

| API Type | Model Drug | Enhancement Ratio (DDAIP) | Enhancement Ratio (DDAK) | Fold Improvement |

| Hydrophilic | Theophylline | 5.9 | 17.3 | ~2.9x |

| Lipophilic | Hydrocortisone | 11.5 | 43.2 | ~3.7x |

| Nucleotide | Adefovir | 2.8 | 13.6 | ~4.8x |

| NSAID | Indomethacin | 22.8 | 8.7 | (0.4x) |

Note: DDAK shows superior performance for hydrophilic and moderately lipophilic drugs. For highly lipophilic acids like Indomethacin, ion-pairing effects with DDAIP's specific structure may dominate.

Experimental Protocols

Protocol A: Synthesis of the Enhancer (DDAK)

Since 6-(dimethylamino)hexanoic acid is the precursor, you must esterify it to activate its enhancer properties.

-

Reactants: Combine 6-(dimethylamino)hexanoic acid (1 eq) with Dodecanol (1.1 eq).

-

Catalysis: Use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in Dichloromethane (DCM).

-

Reaction: Stir at Room Temperature (RT) for 24 hours under nitrogen atmosphere.

-

Purification: Wash with saturated NaHCO₃, then brine. Dry over MgSO₄.

-

Validation: Verify structure via ¹H-NMR. Look for the triplet at ~2.3 ppm (CH₂ adjacent to ester carbonyl) and the multiplet at ~4.0 ppm (OCH₂ of dodecyl group).

Protocol B: Formulation for Transdermal Delivery

This protocol uses a Propylene Glycol (PG) cosolvent system, which acts synergistically with amino acid enhancers.

Materials:

-

API (e.g., Theophylline or custom NCE)[1]

-

Solvent: Propylene Glycol (PG) / Phosphate Buffer (PBS) pH 7.4

Step-by-Step:

-

Stock Preparation: Dissolve DDAK in Propylene Glycol to create a 5% (w/w) stock solution.

-

API Solubilization: Dissolve the API in the PG/DDAK solution.

-

Critical Check: If the API is a salt, ensure the pH does not cause precipitation of the DDAK (pKa ~8.5).

-

-

Dilution: Slowly add PBS to reach a final solvent ratio of 60:40 (PG:PBS).

-

Final Concentration: Adjust to achieve 1% (w/w) DDAK in the final formulation.

-

Control: Prepare a vehicle control containing 60% PG without DDAK.

Protocol C: In Vitro Permeation Test (IVPT)

Self-validating system using Franz Diffusion Cells.[2]

-

Membrane: Use split-thickness porcine ear skin (approx. 400–500 µm).

-

Integrity Check: Measure Transepidermal Electrical Resistance (TEER). Reject skin with < 2 kΩ·cm².

-

-

Donor Phase: Apply 200 µL of Formulation (Protocol B) to the epidermal side.

-

Receptor Phase: PBS (pH 7.4) + 0.05% Sodium Azide (preservative). Maintain at 32°C.

-

Sampling: Withdraw aliquots at 1, 2, 4, 8, 12, and 24 hours. Replace volume with fresh buffer.

-

Quantification: HPLC-UV or LC-MS/MS.

-

Calculation: Plot cumulative amount permeated (

) vs. time (-

Flux (

): Slope of the linear portion. -

Enhancement Ratio (ER):

.

-

Safety & Stability Considerations

Hydrolysis Verification (Metabolic Stability)

To confirm the "Soft Drug" status, you must prove the enhancer breaks down in the skin.

-

Assay: Incubate DDAK with skin homogenate (20% w/v in PBS) at 37°C.

-

Measurement: Monitor the disappearance of DDAK and the appearance of 6-(dimethylamino)hexanoic acid .

-

Expectation: Half-life (

) should be < 4 hours in skin homogenate, ensuring systemic safety.

pH Sensitivity

-

Storage: The ester is stable at pH 4.0–6.0. Avoid highly alkaline formulations (> pH 9.0) during storage to prevent premature hydrolysis.

-

Ion Pairing: 6-(dimethylamino)hexanoic acid is zwitterionic. In acidic formulations, the tertiary amine is protonated (cationic), potentially interacting with anionic drugs (e.g., Diclofenac) to form lipophilic ion pairs.

References

-

Kopečná, M., et al. (2019).[3] Dimethylamino Acid Esters as Biodegradable and Reversible Transdermal Permeation Enhancers: Effects of Linking Chain Length, Chirality and Polyfluorination.[1]Journal of Controlled Release . (Demonstrates the superiority of the 6-carbon hexanoic chain over DDAIP).

-

Vávrová, K., et al. (2013). Amino acid derivatives as transdermal permeation enhancers.[1][4][2][5][3][6][7][8]Journal of Controlled Release . (Foundational work on amino acid-based enhancers).

-

Novotný, J., et al. (2017). Structure-activity relationships of transdermal penetration enhancers: The role of the polar head group.Pharmaceutical Research.

-

DDAIP Clinical Context:Vitaros® (Alprostadil) Cream Prescribing Information. (Provides regulatory context for the class of dimethylamino acid esters).

Sources

- 1. Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studium transdermální a dermální absorpce acyklických nukleosidfosfonátů ze skupiny 2,6-diaminopurinu | CU Digital Repository [dspace.cuni.cz]

- 3. mdpi.com [mdpi.com]

- 4. Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DDAIP - Wikipedia [en.wikipedia.org]

- 6. Amino acid derivatives as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

Application Notes & Protocols: Preparation and Evaluation of Dodecyl 6-(dimethylamino)hexanoate (DDAK) for Advanced Drug Delivery Systems

Abstract

The development of effective drug delivery systems is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Ionizable lipids are critical components of lipid nanoparticles (LNPs), which have emerged as a leading platform for the delivery of nucleic acid therapeutics, exemplified by the success of mRNA vaccines.[1][2] This document provides a comprehensive guide for the synthesis, purification, and formulation of Dodecyl 6-(dimethylamino)hexanoate (DDAK), a novel ionizable lipid, into LNPs for drug delivery applications. We present detailed, field-proven protocols for the chemical synthesis of DDAK, its formulation into LNPs using microfluidics, and its subsequent physicochemical and in vitro characterization. This guide is intended for researchers and scientists in drug development, offering both the practical "how-to" and the critical "why" behind each step to ensure robust and reproducible results.

Synthesis and Purification of Dodecyl 6-(dimethylamino)hexanoate (DDAK)

Principle and Rationale

DDAK is an ester synthesized via the acid-catalyzed esterification (Fischer esterification) of 6-(dimethylamino)hexanoic acid with dodecanol (lauryl alcohol). The tertiary amine group in the hexanoic acid moiety is designed to be largely neutral at physiological pH but becomes protonated (cationic) in the acidic environment of the endosome. This pH-responsive behavior is crucial for both encapsulating negatively charged cargo (like mRNA or siRNA) during formulation at low pH and for facilitating endosomal escape and subsequent cargo release into the cytoplasm.[1] Dodecanol provides the long hydrophobic tail necessary for the lipid's integration into the nanoparticle structure. Sulfuric acid is used as a catalyst to accelerate the reaction, which is driven to completion by the removal of water, a byproduct of the reaction.